molecular formula C20H18ClN3OS B2712255 2-(butylthio)-3-(3-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536713-60-7

2-(butylthio)-3-(3-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2712255
CAS No.: 536713-60-7
M. Wt: 383.89
InChI Key: CGWIXXXLYYJIQS-UHFFFAOYSA-N
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Description

2-(butylthio)-3-(3-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound that belongs to the class of pyrimidoindoles. This compound is characterized by its unique structure, which includes a butylthio group, a chlorophenyl group, and a pyrimidoindole core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(butylthio)-3-(3-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidoindole core, followed by the introduction of the butylthio and chlorophenyl groups. Key steps may include:

    Cyclization reactions: to form the pyrimidoindole core.

    Nucleophilic substitution: to introduce the butylthio group.

    Electrophilic aromatic substitution: to attach the chlorophenyl group.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalytic processes: to enhance reaction efficiency.

    Purification techniques: such as recrystallization or chromatography to ensure high purity of the final product.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, potentially altering the butylthio group to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions may target the chlorophenyl group or the pyrimidoindole core, leading to various reduced forms.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorophenyl group or the indole nitrogen.

Common Reagents and Conditions:

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution reagents: Including halogenating agents or nucleophiles like thiols or amines.

Major Products:

    Oxidation products: Sulfoxides or sulfones.

    Reduction products: Various reduced forms of the pyrimidoindole core or chlorophenyl group.

    Substitution products: Derivatives with different substituents on the chlorophenyl or indole nitrogen.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, possibly targeting specific enzymes or receptors.

    Industry: Could be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 2-(butylthio)-3-(3-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one exerts its effects is not fully understood but may involve:

    Molecular targets: Such as specific enzymes or receptors that the compound binds to, altering their activity.

    Pathways involved: Could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

  • 2-(methylthio)-3-(3-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
  • 2-(ethylthio)-3-(3-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
  • 2-(propylthio)-3-(3-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Comparison:

  • Structural Differences: The length of the alkylthio group (methyl, ethyl, propyl, butyl) differentiates these compounds.
  • Chemical Properties: Variations in the alkylthio group can influence the compound’s reactivity and solubility.
  • Biological Activity: The different alkylthio groups may affect the compound’s interaction with biological targets, potentially altering its efficacy and potency.

2-(butylthio)-3-(3-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one stands out due to its specific butylthio group, which may confer unique properties compared to its analogs. This uniqueness can be crucial in applications where specific interactions or properties are desired.

Properties

IUPAC Name

2-butylsulfanyl-3-(3-chlorophenyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3OS/c1-2-3-11-26-20-23-17-15-9-4-5-10-16(15)22-18(17)19(25)24(20)14-8-6-7-13(21)12-14/h4-10,12,22H,2-3,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWIXXXLYYJIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C(=O)N1C3=CC(=CC=C3)Cl)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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